3,6,11,17,21-Pentahydroxypregnan-20-one

Description

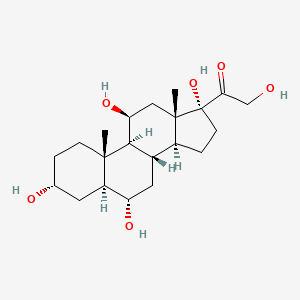

3,6,11,17,21-Pentahydroxypregnan-20-one is a polyhydroxylated pregnane derivative characterized by hydroxyl groups at positions 3, 6, 11, 17, and 21, along with a ketone at position 20. Such compounds are critical in steroid metabolism, with variations in hydroxylation patterns influencing biological activity, solubility, and metabolic pathways .

Properties

CAS No. |

67010-78-0 |

|---|---|

Molecular Formula |

C21H34O6 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-hydroxy-1-[(3R,5S,6S,8S,9S,10S,11S,13S,14S,17R)-3,6,11,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h11-16,18,22-25,27H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16+,18-,19+,20+,21+/m1/s1 |

InChI Key |

YZEJGGKLJNZFGY-QZJGIPCSSA-N |

SMILES |

CC12CCC(CC1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O)O |

Canonical SMILES |

CC12CCC(CC1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O)O |

Synonyms |

3,6,11,17,21-pentahydroxypregnan-20-one 6 alpha-hydroxy(allo)tetrahydrocortisol 6 alpha-hydroxy(allo)tetrahydrocortisol, (3alpha,5beta,6alpha,11beta)-isomer 6AHATHCL |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 3,6,11,17,21-Pentahydroxypregnan-20-one and its analogs is presented below, focusing on molecular properties, stereochemistry, and biological roles.

* Calculated molecular weight based on hypothetical structure.

Key Structural and Functional Differences

- Hydroxylation Pattern : The pentahydroxy compound’s additional hydroxyl groups at C6 and C11 may enhance hydrophilicity and metabolic clearance compared to analogs like tetrahydrocortisol (C6 absent) or tetrahydrocorticosterone (C6 and C17 absent). Increased hydroxylation typically correlates with reduced membrane permeability and altered receptor interactions .

- Stereochemistry : Compounds like 5β-Pregnan-3α,11β,21-triol-20-one () emphasize the role of stereoisomerism in biological activity. The 5β configuration in this compound contrasts with the hypothetical 5α or 5β configurations in the pentahydroxy derivative, which could influence enzyme binding .

- Biological Roles :

- Tetrahydrocortisol : A primary urinary metabolite of cortisol, used clinically to assess adrenal function .

- Tetrahydrocorticosterone : Regulates electrolyte balance and blood pressure via mineralocorticoid pathways .

- 3,17-Dihydroxypregnan-20-one : Linked to androgen-mediated pathologies, including prostate cancer .

Research Implications

The absence of direct data on this compound underscores the need for targeted synthesis and characterization. For example, the 6-OH group (absent in most analogs) could confer resistance to hepatic metabolism or novel interactions with 11β-hydroxysteroid dehydrogenase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.